BM-131246 is classified as an indene derivative with a specific structure that includes a methoxy and butoxy substituent. It has been studied for its biological activities and potential therapeutic applications. The compound has been referenced in various scientific literature for its pharmacological properties, particularly in relation to its antibacterial and anticancer activities.
The synthesis of BM-131246 typically involves the condensation of appropriate aldehydes and ketones. A common method includes the reaction between 2-sec-butoxy-3-methoxybenzaldehyde and 1H-indene-1,3-dione under acidic conditions. The reaction parameters such as temperature, solvent choice (often organic solvents like ethanol), and reaction time are crucial for optimizing yield and purity.
The molecular structure of BM-131246 consists of an indene core substituted with a butoxy group at one position and a methoxy group at another. The presence of these substituents affects the compound's electronic properties and reactivity.
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms.
BM-131246 can participate in various chemical reactions typical of indene derivatives. Notably, it may undergo electrophilic aromatic substitution due to the electron-rich nature of the indene ring. Additionally, it can react with nucleophiles in condensation reactions or undergo hydrolysis under acidic or basic conditions.
The mechanism of action for BM-131246 is primarily linked to its interactions with biological targets. Preliminary studies suggest that it may exert its effects through modulation of specific signaling pathways involved in cancer cell proliferation and apoptosis.
Further research is required to elucidate the precise molecular targets and pathways affected by this compound.
BM-131246 exhibits several notable physical and chemical properties that influence its behavior in biological systems:
These properties are critical for determining the compound's suitability for various applications.
BM-131246 has potential applications in several scientific fields:
The versatility of BM-131246 makes it an interesting subject for ongoing research across multiple disciplines.
Thiazolidinediones (TZDs) represent a pivotal class of insulin-sensitizing agents that revolutionized type 2 diabetes mellitus (T2DM) management. First introduced in the 1990s, TZDs function as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, modulating gene networks involved in glucose metabolism, lipid homeostasis, and adipocyte differentiation. Pioneering compounds like troglitazone (later withdrawn), pioglitazone, and rosiglitazone demonstrated robust efficacy in reducing hyperglycemia by enhancing peripheral glucose uptake and suppressing hepatic gluconeogenesis. Despite their clinical impact, early TZDs faced limitations due to safety concerns (e.g., cardiovascular risks, weight gain, and fluid retention), driving research toward structurally refined derivatives with improved therapeutic profiles. The development of BM-131246 aligns with this evolutionary trajectory, aiming to retain PPAR-γ-mediated benefits while mitigating off-target effects [9].
BM-131246 (CAS No.: 103787-97-9) is an investigational oral antidiabetic agent belonging to the thiazolidinedione structural class. Its molecular formula is C₂₂H₂₀N₂O₄S, with a molar mass of 408.47 g/mol [1] [4]. Unlike first-generation TZDs, BM-131246 incorporates a benzodioxole-substituted benzylidine moiety linked to the TZD core, potentially optimizing receptor binding specificity and metabolic stability. Pharmacokinetic studies in ob/ob mice (a model of insulin resistance and obesity) revealed rapid absorption and dose-proportional plasma concentration increases, with a terminal half-life of ~4 hours after repeated oral dosing. This pharmacokinetic profile supports its development as a once- or twice-daily oral therapy [1] [3]. BM-131246 exemplifies the shift toward "rational redesign" within the TZD class, where novel chemical scaffolds aim to decouple insulin sensitization from adverse metabolic effects.
Insulin resistance—a state of diminished tissue responsiveness to physiological insulin levels—serves as the pathogenic cornerstone of T2DM and metabolic syndrome. It manifests through ectopic lipid accumulation, endoplasmic reticulum (ER) stress, and chronic inflammation, disrupting insulin signal transduction in liver, muscle, and adipose tissue [2] [5] [6]. BM-131246’s therapeutic significance lies in its potential to counteract these mechanisms. By activating PPAR-γ, it may:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7